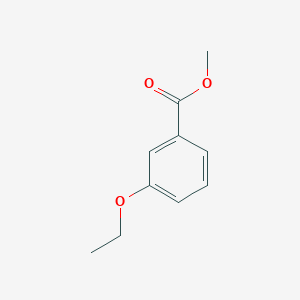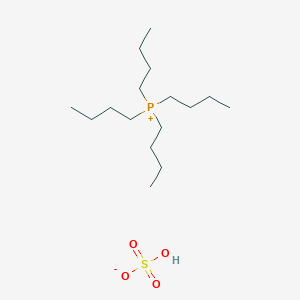
N-(2-hydroxyphenyl)-2-methylpropanamide
説明
“N-(2-hydroxyphenyl)-2-methylpropanamide” is an organic compound . It is also known as 2’-Hydroxyacetanilide or acet-O-aminofenol . It belongs to the class of organic compounds known as acetanilides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel Ni (II) ion-imprinted polymer was synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer . The nickel ions in the Ni (II)-IIP were eliminated by ethylenediaminetetraacetic acid (EDTA) leaching .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)-2-methylpropanamide” and similar compounds has been studied using various techniques such as LC/HRMS, MS/MS, and 1D- and 2D-NMR .
科学的研究の応用
Inhibition of Pyruvate Dehydrogenase Kinase : Anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a related compound, are effective in inhibiting pyruvate dehydrogenase kinase. This inhibition can lower blood lactate levels, potentially improving blood glucose levels without a significant drop in these levels (Bebernitz et al., 2000).
Photocyclization in Organic Synthesis : The photolysis of N-(2-acylphenyl)-2-bromo-2-methylpropanamides can lead to the formation of unexpected tricyclic lactams, indicating its utility in organic synthesis, particularly in the formation of cyclic compounds (Nishio et al., 2005).
Antihistaminic and Anticholinergic Activities : Derivatives of 2-methylpropanamide and benzamide, such as those of carboxyterfenadine, exhibit antihistaminic and anticholinergic activities. These properties indicate their potential for pharmaceutical applications (Arayne et al., 2017).
Synthesis of Chiral Compounds : N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide is used in the chemoselective synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing its role in producing chiral molecules (Hajji et al., 2002).
Pharmaceutical Research and Molecular Properties : 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a paracetamol analog, exhibits electronic properties and vibrational mode couplings similar to paracetamol, showing its potential for pharmaceutical research (Viana et al., 2017).
Chemoselective N-Benzoylation in Organic Chemistry : The chemoselective N-benzoylation of aminophenols with benzoylisothiocyanates yields N-(2-hydroxyphenyl)benzamides, important in medicinal chemistry and pharmaceutical research (Singh et al., 2017).
Inhibition of Synaptic Transmission : AM404 and related compounds, including N-(2-hydroxyphenyl)-2-methylpropanamide derivatives, have been studied for their effects on synaptic transmission in rat hippocampal neurons, highlighting their importance in neuroscience and pharmacology (Kelley & Thayer, 2004).
将来の方向性
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHKGYSSGAHTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



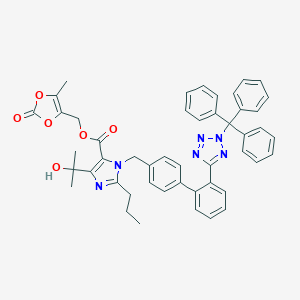


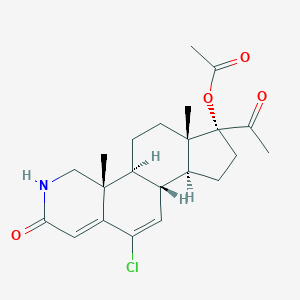
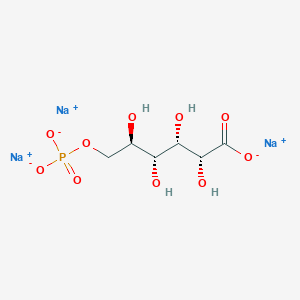
![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)
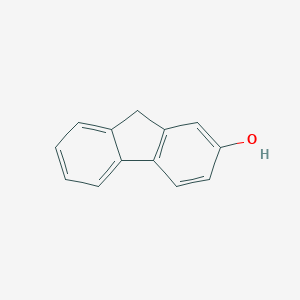
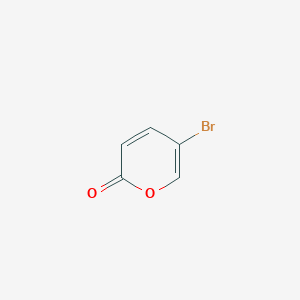

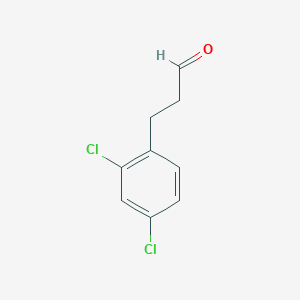
![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
